molecular formula C16H12F2N2O2S B10941486 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide

Cat. No.: B10941486
M. Wt: 334.3 g/mol
InChI Key: JZMCJHMWRIWLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide is a synthetic organic compound with the molecular formula C16H12F2N2O2S. This compound features a benzothiazole ring substituted with a difluoromethoxy group and a methylbenzamide moiety. The presence of fluorine atoms in the structure often imparts unique physicochemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . The process begins with the preparation of the benzothiazole ring, followed by the introduction of the difluoromethoxy group and the methylbenzamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield, low cost, and minimal environmental impact. This involves scaling up the reaction conditions, using cost-effective reagents, and implementing efficient purification techniques . The industrial methods are designed to be environmentally friendly, with minimal waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C16H12F2N2O2S

Molecular Weight

334.3 g/mol

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C16H12F2N2O2S/c1-9-2-4-10(5-3-9)14(21)20-16-19-12-7-6-11(22-15(17)18)8-13(12)23-16/h2-8,15H,1H3,(H,19,20,21)

InChI Key

JZMCJHMWRIWLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.